Cas no 1513542-49-8 (3-(morpholin-2-yl)methyl-1H-indole)

3-(morpholin-2-yl)methyl-1H-indole 化学的及び物理的性質
名前と識別子
-
- 3-(morpholin-2-yl)methyl-1H-indole
- 1513542-49-8
- EN300-1831964
- 3-[(morpholin-2-yl)methyl]-1H-indole
-
- インチ: 1S/C13H16N2O/c1-2-4-13-12(3-1)10(8-15-13)7-11-9-14-5-6-16-11/h1-4,8,11,14-15H,5-7,9H2
- InChIKey: SIMPUYNLUYSQHY-UHFFFAOYSA-N
- ほほえんだ: O1CCNCC1CC1=CNC2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 216.126263138g/mol
- どういたいしつりょう: 216.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 37Ų
3-(morpholin-2-yl)methyl-1H-indole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1831964-2.5g |
3-[(morpholin-2-yl)methyl]-1H-indole |
1513542-49-8 | 2.5g |
$3611.0 | 2023-09-19 | ||
Enamine | EN300-1831964-1.0g |
3-[(morpholin-2-yl)methyl]-1H-indole |
1513542-49-8 | 1g |
$1844.0 | 2023-05-26 | ||
Enamine | EN300-1831964-10g |
3-[(morpholin-2-yl)methyl]-1H-indole |
1513542-49-8 | 10g |
$7927.0 | 2023-09-19 | ||
Enamine | EN300-1831964-0.5g |
3-[(morpholin-2-yl)methyl]-1H-indole |
1513542-49-8 | 0.5g |
$1770.0 | 2023-09-19 | ||
Enamine | EN300-1831964-0.05g |
3-[(morpholin-2-yl)methyl]-1H-indole |
1513542-49-8 | 0.05g |
$1549.0 | 2023-09-19 | ||
Enamine | EN300-1831964-5.0g |
3-[(morpholin-2-yl)methyl]-1H-indole |
1513542-49-8 | 5g |
$5345.0 | 2023-05-26 | ||
Enamine | EN300-1831964-10.0g |
3-[(morpholin-2-yl)methyl]-1H-indole |
1513542-49-8 | 10g |
$7927.0 | 2023-05-26 | ||
Enamine | EN300-1831964-5g |
3-[(morpholin-2-yl)methyl]-1H-indole |
1513542-49-8 | 5g |
$5345.0 | 2023-09-19 | ||
Enamine | EN300-1831964-0.25g |
3-[(morpholin-2-yl)methyl]-1H-indole |
1513542-49-8 | 0.25g |
$1696.0 | 2023-09-19 | ||
Enamine | EN300-1831964-0.1g |
3-[(morpholin-2-yl)methyl]-1H-indole |
1513542-49-8 | 0.1g |
$1623.0 | 2023-09-19 |
3-(morpholin-2-yl)methyl-1H-indole 関連文献
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
3-(morpholin-2-yl)methyl-1H-indoleに関する追加情報
3-(Morpholin-2-yl)methyl-1H-indole: A Comprehensive Overview
3-(Morpholin-2-yl)methyl-1H-indole (CAS No. 1513542-49-8) is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure combining an indole ring with a morpholine moiety, exhibits a wide range of biological activities and potential applications. Recent advancements in synthetic methodologies and bioactivity studies have further underscored its importance in drug discovery and development.
The indole core of 3-(Morpholin-2-yl)methyl-1H-indole is a well-known heterocyclic structure that forms the basis of numerous bioactive molecules. The indole ring's aromaticity and ability to participate in hydrogen bonding make it an ideal scaffold for modulating pharmacokinetic properties. The morpholine group, on the other hand, introduces additional electronic and steric effects, enhancing the compound's versatility. This combination has led to its exploration in various therapeutic areas, including anticancer, anti-inflammatory, and neuroprotective agents.
Recent studies have focused on optimizing the synthesis of 3-(Morpholin-2-yl)methyl-1H-indole to improve yield and purity. Researchers have employed advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions to streamline the production process. These innovations not only enhance the efficiency of synthesis but also pave the way for large-scale production, making this compound more accessible for preclinical and clinical studies.
In terms of biological activity, 3-(Morpholin-2-yl)methyl-1H-indole has shown promising results in anticancer assays. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated its ability to inhibit key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs). Additionally, the compound exhibits selective cytotoxicity against cancer cell lines while sparing normal cells, highlighting its potential as a targeted therapeutic agent.
Beyond its pharmacological applications, 3-(Morpholin-2-yl)methyl-1H-indole has also been explored for its environmental impact. A 2023 environmental toxicology study revealed that the compound degrades efficiently under aerobic conditions, minimizing its ecological footprint. This finding is particularly significant for industries considering its use in agrochemicals or industrial applications.
Safety profiles are another critical aspect of evaluating 3-(Morpholin-2-yllmethyl)-1H-indole's suitability for therapeutic use. Preclinical toxicology studies have shown that the compound exhibits low acute toxicity and minimal adverse effects at therapeutic doses. These findings align with its potential for long-term use in chronic disease management.
Looking ahead, ongoing research aims to further elucidate the mechanisms underlying 3-(Morpholin-2-yllmethyl)-1H-indole's bioactivity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression into clinical trials. The compound's unique structure and diverse functional groups provide ample opportunities for further chemical modification, potentially leading to a new generation of therapeutics.
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